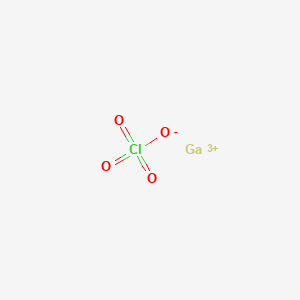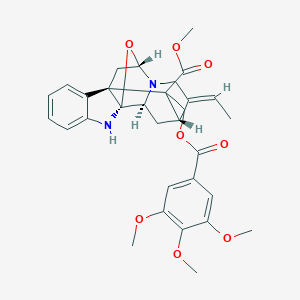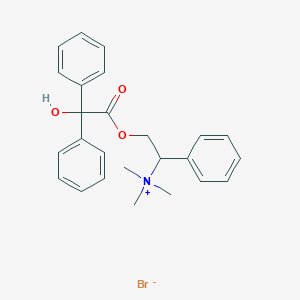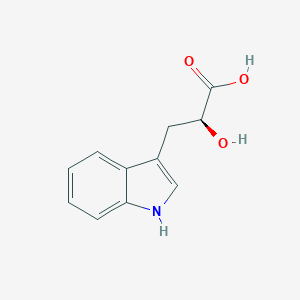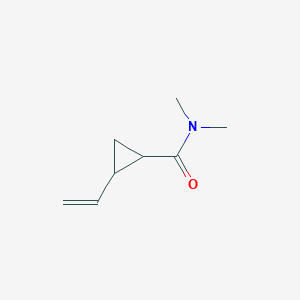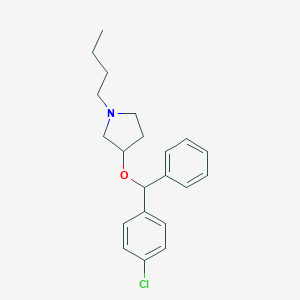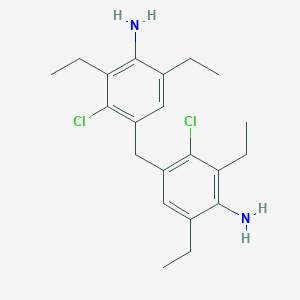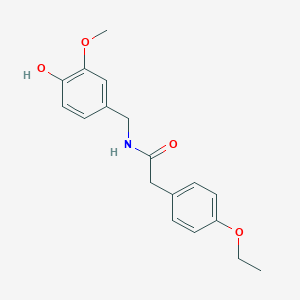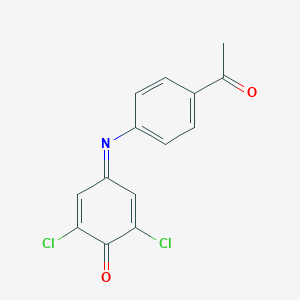
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 4-(p-acetylphenylimino)-2,6-dichlorocyclohexa-2,5-dien-1-one or PAC.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic electronics. PAC has been shown to exhibit high electron mobility and can be used as a semiconductor material in organic field-effect transistors.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is not fully understood. However, it has been suggested that PAC may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biochemische Und Physiologische Effekte
Studies have shown that 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- in lab experiments is its high purity and stability. However, one limitation is that it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions that could be explored in the research of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-. These include:
1. Further studies on the mechanism of action of PAC and its potential applications in the treatment of inflammatory diseases.
2. Investigation of the use of PAC in organic electronics and other materials science applications.
3. Development of new synthesis methods for PAC that are more efficient and scalable.
4. Exploration of the potential use of PAC as a scaffold for the design of new drugs and chemical compounds.
5. Investigation of the toxicological effects of PAC and its potential use in biomedical applications.
Conclusion:
In conclusion, 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PAC have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- involves the reaction of 2,6-dichloro-4-nitrophenol with p-acetylphenylhydrazine followed by cyclization with acetic anhydride. This method was first reported by C. R. Ganellin and J. W. Kebbell in 1968.
Eigenschaften
CAS-Nummer |
101564-11-8 |
|---|---|
Produktname |
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- |
Molekularformel |
C14H9Cl2NO2 |
Molekulargewicht |
294.1 g/mol |
IUPAC-Name |
4-(4-acetylphenyl)imino-2,6-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H9Cl2NO2/c1-8(18)9-2-4-10(5-3-9)17-11-6-12(15)14(19)13(16)7-11/h2-7H,1H3 |
InChI-Schlüssel |
ZMKDHOBBPFBRLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
Andere CAS-Nummern |
101564-11-8 |
Synonyme |
4-[(p-Acetylphenyl)imino]-2,6-dichloro-2,5-cyclohexadien-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
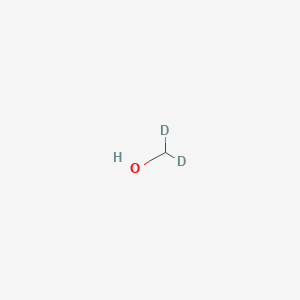
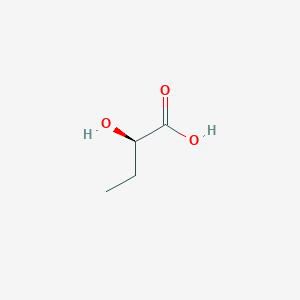
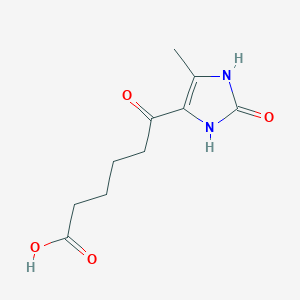
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
